

An In-depth Technical Guide to the Chemical Properties of HEPES Buffer

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely utilized in a vast array of life science research and industrial applications. Its popularity stems from its effectiveness in maintaining physiological pH, its compatibility with many biological systems, and its minimal interference with biochemical reactions. This technical guide provides a comprehensive overview of the core chemical properties of HEPES buffer, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid in its effective application.

Core Chemical and Physical Properties

HEPES is one of the twenty "Good's buffers" developed by Dr. Norman Good and his colleagues to meet the specific needs of biochemical and biological research. Its chemical structure, featuring a piperazine ring, an ethanesulfonic acid group, and a hydroxyethyl group, confers its desirable buffering characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative properties of HEPES buffer.



Property	Value	Notes
Molecular Formula	C8H18N2O4S	
Molecular Weight	238.30 g/mol [1][2]	_
Appearance	White crystalline powder[2]	
Melting Point	234-238 °C[2]	Decomposes upon melting.
pKa1 (25 °C)	~3	Corresponds to the sulfonate group.
pKa2 (25 °C)	7.5[2]	Corresponds to the piperazine ring nitrogen; this is the pKa relevant for most biological buffering applications.
Buffering pH Range	6.8 – 8.2[1][2]	Effective buffering range is generally considered to be pKa ± 1.
∆рКа/°С	-0.014	Indicates a relatively low sensitivity of pKa to temperature changes compared to some other common buffers like Tris.
Solubility in Water (20°C)	40 g/100 mL[2]	Highly soluble in aqueous solutions.
Solubility in Organic Solvents	Insoluble in DMSO and Ethanol[3]	Generally has low solubility in most organic solvents.[4]

Temperature Dependence of pKa

The pKa of HEPES is known to be temperature-dependent. This is a critical consideration for experiments conducted at temperatures other than ambient. The table below illustrates this relationship.



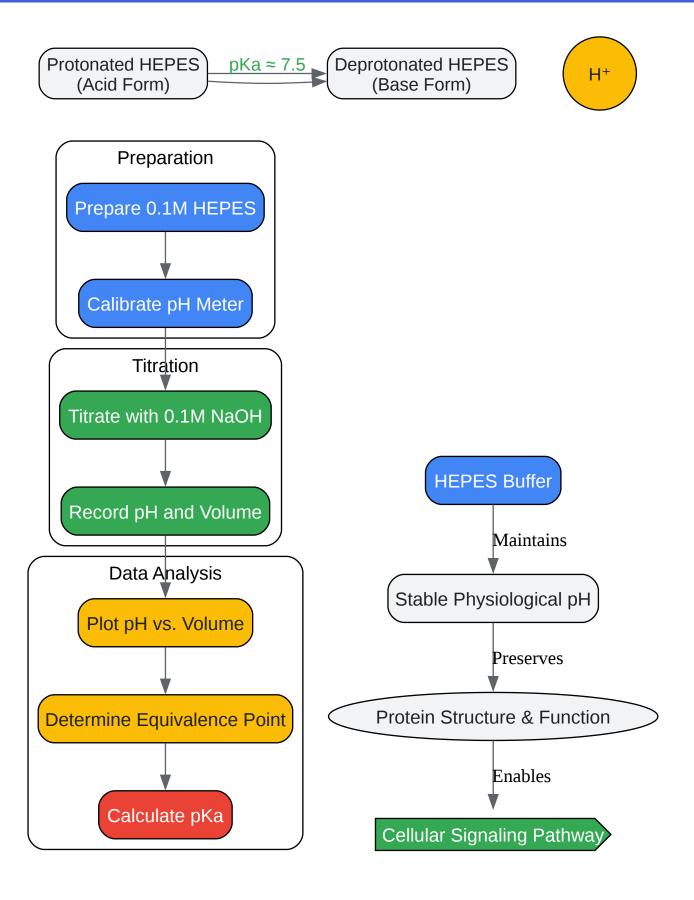
Temperature (°C)	рКа
20	7.55
25	7.5
37	7.3

Note: The exact pKa value can vary slightly depending on the concentration of the buffer and the ionic strength of the solution.

Chemical Equilibrium of HEPES

HEPES is a zwitterionic buffer, meaning it contains both a positive and a negative charge on the same molecule at physiological pH. The buffering capacity of HEPES is centered around the protonation and deprotonation of the tertiary amine on its piperazine ring.





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